4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Descripción

Historical Context of Quinazoline Derivatives in Academic Research

Quinazoline and its derivatives have a rich history in chemical and pharmaceutical research dating back to the late 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess through the reaction of cyanogen with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this name until 1885. The synthesis of the parent quinazoline compound itself occurred years later when Bischler and Lang obtained it in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. Subsequently, Gabriel developed a more refined synthesis method in 1903.

Quinazoline, also known as 1,3-diazanaphthalene, is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. It appears as a light yellow crystalline solid that is soluble in water. Although the parent quinazoline molecule rarely appears independently in technical literature, substituted derivatives have been extensively studied and synthesized for various medicinal purposes.

The chemistry of quinazolines was comprehensively reviewed by Williamson in 1957, followed by Lindquist in 1959, and subsequently updated by Armarego in 1963. These reviews established quinazoline's chemical behavior, noting that while stable in cold dilute acid and alkaline solutions, quinazoline decomposes when these solutions are boiled. This fundamental understanding of quinazoline chemistry laid the groundwork for the development of more complex derivatives with diverse biological activities.

Significance of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline in Contemporary Scientific Investigation

This compound (C₁₂H₁₁Cl₃N₂O₂) holds particular significance in contemporary pharmaceutical research primarily as a crucial intermediate in the synthesis pathway of erlotinib hydrochloride. Erlotinib is a potent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer treatment, particularly for non-small cell lung cancer and pancreatic cancer.

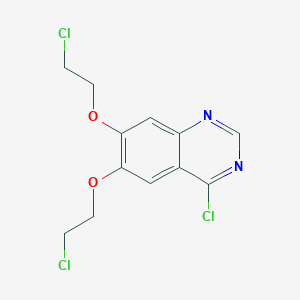

The molecular structure of this compound features a quinazoline core with a chlorine atom at the 4-position and two 2-chloroethoxy groups at the 6- and 7-positions. This structure can be represented by the InChI: InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2. With a molecular weight of 321.6 g/mol, this compound possesses specific chemical properties that make it valuable in pharmaceutical synthesis processes.

Table 1 summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁Cl₃N₂O₂ |

| Molecular Weight | 321.6 g/mol |

| CAS Number | 183322-21-6 |

| Physical State | Solid |

| Canonical SMILES | C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl |

| Primary Use | Pharmaceutical intermediate |

The importance of this compound in scientific investigation extends beyond its role as a synthetic intermediate. It serves as a model compound for studying structure-activity relationships in quinazoline derivatives, particularly how substitution patterns affect pharmaceutical properties. Additionally, it is recognized in analytical chemistry as an impurity marker in erlotinib synthesis, identified by synonyms including "Erlotinib Impurity P" and "Erlotinib Hydrochloride iMpurity 1".

Positioning Within the Broader Quinazoline Research Landscape

This compound occupies a significant position within the broader landscape of quinazoline research, particularly in anticancer drug development. Quinazoline derivatives have garnered considerable attention in medicinal chemistry due to their exceptionally diverse biological activities.

Quinazoline-based compounds have demonstrated remarkable versatility as therapeutic agents, exhibiting properties including:

- Anticancer activity through multiple mechanisms

- Anti-HIV properties

- Antifungal and antibacterial effects

- Anti-inflammatory activity

- Antimalarial properties

- Anticonvulsant effects

- Antidepressant characteristics

Within this therapeutic landscape, this compound is particularly relevant to EGFR-TKI development. Receptor protein tyrosine kinases play crucial roles in signal transduction pathways that regulate cell division and differentiation. Overexpression of certain growth factor receptor tyrosine kinases, such as EGFR and HER-2, is associated with cancer development. Therefore, protein kinase inhibitors, particularly phosphorylation inhibitors, have become important targets for selective cancer therapies.

The quinazoline core structure has proven especially valuable in developing such inhibitors. Compounds derived from intermediates like this compound have demonstrated significant anti-tumor activity across a broad range of solid tumor xenografts in vivo, with good oral bioavailability and tolerability in long-term administration.

Comparative Analysis with Related Quinazoline Structures

This compound shares structural similarities with several other quinazoline derivatives but can be most directly compared with 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline, another key intermediate in erlotinib synthesis. The primary structural difference between these compounds lies in the terminal groups of the 6- and 7-position substituents: chloroethoxy groups in the former versus methoxyethoxy groups in the latter.

This structural distinction significantly impacts reactivity patterns and applications. While this compound contains three chlorine atoms (one at position 4 of the quinazoline core and two in the ethoxy side chains), 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline contains only one chlorine atom (at position 4) with methoxy groups terminating the side chains. The additional chlorine atoms in this compound enhance its reactivity for nucleophilic substitution reactions, presenting both opportunities and challenges in synthetic applications.

Table 2 compares this compound with related quinazoline structures, highlighting key differences in molecular properties and applications:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Application |

|---|---|---|---|---|

| This compound | C₁₂H₁₁Cl₃N₂O₂ | 321.6 | Three chlorine atoms; two chloroethoxy groups at 6,7-positions | Intermediate in erlotinib synthesis |

| 4-Chloro-6,7-bis-(2-methoxyethoxy)quinazoline | C₁₄H₁₇ClN₂O₄ | Not available from sources | One chlorine atom; two methoxyethoxy groups at 6,7-positions | Direct precursor in erlotinib synthesis |

| Erlotinib | C₂₂H₂₃N₃O₄ | Not available from sources | 6,7-bis-(2-methoxyethoxy); 4-(3-ethynylphenyl)amino group | EGFR-TKI anticancer drug |

| Parent quinazoline | C₈H₆N₂ | Not available from sources | No substituents; basic bicyclic structure | Research template compound |

In the context of erlotinib synthesis, patent WO2007138613A2 describes a process where this compound potentially serves as an intermediate or precursor compound. Traditional synthetic approaches to erlotinib hydrochloride involve multiple steps, including:

- Alkylation of ethyl 3,4-dihydroxybenzoate using 2-bromoethylmethyl ether and potassium carbonate

- Nitration with nitric acid/acetic acid yielding ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

- Reduction to ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate by hydrogenation

- Cyclization to form 6,7-bis-(2-methoxyethoxy)quinazolone

- Treatment with oxalylchloride/phosphorousoxychloride to yield 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline

- Reaction with 3-ethynylaniline under basic conditions to form erlotinib

The patent describes a more efficient process that substantially reduces the number of steps and intermediates that must be isolated, offering significant advantages in terms of cost and time. Although this compound is not the final active pharmaceutical ingredient, its structural features make it a valuable starting point for developing targeted cancer therapies.

When comparing synthesis methods for quinazoline derivatives more broadly, several approaches have been documented in the literature, including:

- Niementowski's Synthesis: Reaction of substituted anthranilic acid with formamide at 125–130°C

- Grimmel, Guinther, and Morgan's Synthesis: Heating o-amino benzoic acids with an amine together with phosphorous trichloride

- Isatoic Anhydride Method: Reaction of isatoic anhydride with amines by refluxing ethyl orthoformate

- Modern approaches utilizing microwave-assisted synthesis and ligand-promoted ruthenium-catalyzed dehydrogenative and deaminative coupling reactions

The development of this compound and related compounds represents an important contribution to quinazoline chemistry, particularly in the context of developing targeted anticancer agents. While many quinazoline derivatives are designed as final drug compounds, this compound serves primarily as a key intermediate in the synthesis of more complex pharmaceuticals, highlighting its significance in modern medicinal chemistry research.

Propiedades

IUPAC Name |

4-chloro-6,7-bis(2-chloroethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZLCUYDRYLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596528 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-21-6 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of 3,4-Dihydroxyquinazoline Precursors

The foundational approach involves alkylation of 3,4-dihydroxyquinazoline with 2-chloroethyl bromide or chloride. In a representative procedure, 3,4-dihydroxyquinazoline is dissolved in dimethylformamide (DMF) and treated with 2-chloroethyl bromide (2.2 equiv) in the presence of potassium carbonate (3.0 equiv) at 80–90°C for 12–16 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at positions 6 and 7 are replaced by 2-chloroethoxy moieties. Post-reaction workup includes dilution with ice water, extraction with ethyl acetate, and column chromatography to isolate the product in 65–72% yield.

Key Variables:

-

Solvent: DMF or acetonitrile enhances solubility of intermediates.

-

Base: Potassium carbonate outperforms sodium hydride due to reduced side reactions.

-

Temperature: Reactions below 80°C result in incomplete alkylation, while temperatures above 100°C promote decomposition.

Nitration-Oxidation-Cyclization Cascade

An alternative route begins with 3,4-bis-(2-chloroethoxy)benzaldehyde, which undergoes nitration at position 2 using concentrated nitric acid (40–90%) in glacial acetic acid at 0–20°C. The nitro intermediate is oxidized to 4,5-bis-(2-chloroethoxy)-2-nitrobenzoic acid using potassium permanganate in aqueous acetone, followed by cyclization with phosphoryl chloride (POCl₃) to form the quinazoline core.

This method achieves an overall yield of 58–64%, with the cyclization step contributing the largest loss due to incomplete ring closure.

Advanced Catalytic and Solvent Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, alkylation of 3,4-dihydroxyquinazoline with 2-chloroethyl bromide under microwave conditions (100°C, 300 W) completes in 2 hours, yielding 78% product with >98% purity. Similarly, cyclization using POCl₃ under microwave irradiation (120°C, 15 minutes) achieves 85% conversion compared to 6 hours under conventional heating.

Ionic Liquid-Mediated Reactions

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improve selectivity in nitration steps. In a typical procedure, nitration of 3,4-bis-(2-chloroethoxy)benzaldehyde in [BMIM][BF₄] at 25°C produces 4,5-bis-(2-chloroethoxy)-2-nitrobenzaldehyde with 92% regioselectivity, minimizing di-nitration byproducts.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Conventional Alkylation | 65–72 | 95–97 | 12–16 | Moderate (kg-scale) |

| Nitration-Cyclization | 58–64 | 90–93 | 24–30 | Low (lab-scale) |

| Microwave Alkylation | 78 | >98 | 2 | High (pilot-scale) |

| Ionic Liquid Nitration | 92 | 99 | 8 | Limited by solvent cost |

Critical Process Optimization Strategies

Purification Techniques

-

Crystallization: Recrystallization from ethanol/water (3:1) removes unreacted starting materials and mono-alkylated byproducts, enhancing purity to >99%.

-

Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) resolves di-nitration impurities in nitration steps.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Starting Materials

Análisis De Reacciones Químicas

4-chloro-6,7-bis(2-chloroethoxy)Quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

Chemical Synthesis:

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline serves as a crucial building block for synthesizing more complex quinazoline derivatives. These derivatives often exhibit biological activities that are being actively researched for potential therapeutic applications.

Biological Interactions:

The compound is studied for its interactions with various biological targets, particularly receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). By inhibiting these targets, it can disrupt critical signaling pathways involved in cell proliferation and survival.

Pharmacological Applications

Anticancer Potential:

Research has indicated that compounds similar to this compound are being evaluated for their potential as anticancer agents. They are particularly relevant in targeting cancers characterized by overactive RTK and HDAC activity .

Development of Antineoplastic Drugs:

This compound is recognized as an intermediate in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib. Both drugs target specific kinases involved in tumor growth and angiogenesis, making them valuable in cancer therapy .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chloro-6,7-bis(2-chloroethoxy)Quinazoline involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of aurora 2 kinase and platelet-derived growth factor (PDGF) receptor, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to inhibit these targets makes it a valuable tool in cancer research and drug development .

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Comparisons

Actividad Biológica

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies and synthesizing findings to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12Cl3N3O2

- Molecular Weight : 360.62 g/mol

- CAS Number : 183322-21-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key biochemical pathways. Similar quinazoline derivatives have been shown to inhibit critical enzymes and receptors:

- Inhibition of EGFR : Compounds with a similar structure have been documented to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor cell signaling pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : Quinazolines have also demonstrated effectiveness against various bacterial strains by disrupting their metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : Various studies have reported its efficacy against several cancer cell lines, including:

- Ehrlich Ascites Carcinoma

- Sarcoma-180

- Breast Cancer Cell Lines

In vitro studies reveal that this compound can induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It has shown activity against multiple strains of bacteria, suggesting potential as an antibiotic agent.

Study 1: Anticancer Efficacy

A study conducted by Abuelizz et al. (2017) synthesized various quinazolinone derivatives and tested their anticancer activity against different cell lines. The findings indicated that compounds structurally similar to this compound exhibited potent cytotoxic effects with minimal toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 1.5 | EGFR Inhibition |

| Compound B | Sarcoma-180 | 0.9 | Apoptosis Induction |

Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial potential of quinazoline derivatives, including this compound. It was found effective against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of halogenated quinazolines typically involves nucleophilic substitution reactions. For analogous compounds (e.g., methoxy-substituted derivatives), refluxing precursor molecules in polar aprotic solvents like DMSO under controlled temperature (e.g., 18 hours at 80–100°C) is common. Post-reaction, distillation under reduced pressure, followed by crystallization (e.g., water-ethanol mixtures), achieves purification. Critical parameters include solvent choice, reaction time, and stoichiometric ratios of halogenating agents. Yield optimization often requires iterative adjustments to these variables .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity. Structural confirmation employs and NMR to identify substituent patterns and chlorine integration. Mass spectrometry (MS) validates molecular weight (e.g., ~312–350 g/mol range for similar quinazolines). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer : Due to halogenated groups, the compound may pose toxicity risks. Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific flammability and reactivity data .

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics be integrated with AI to optimize the synthesis and reaction mechanisms of halogenated quinazolines?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while AI-driven platforms automate parameter optimization. For example, ICReDD’s approach combines computational reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error cycles. AI models trained on kinetic data can simulate substituent effects (e.g., chloroethoxy vs. methoxy groups) on reaction rates and selectivity .

Q. What methodological approaches are recommended for resolving contradictory data in kinetic studies or catalytic activity assessments of halogenated quinazolines?

- Methodological Answer : Contradictions in kinetic data often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Employ a factorial design (e.g., 2 designs) to systematically test interactions between variables like temperature, catalyst loading, and solvent. Statistical tools (ANOVA, regression analysis) identify significant factors. Replicate experiments under controlled humidity and oxygen-free conditions to isolate artifacts .

Q. What experimental design strategies minimize trial numbers while comprehensively evaluating multiple variables in quinazoline derivatization reactions?

- Methodological Answer : Response Surface Methodology (RSM) or Taguchi designs allow multivariate optimization with minimal experiments. For example, a Central Composite Design (CCD) can optimize substituent incorporation efficiency by varying reaction time, temperature, and reagent ratios. Computational pre-screening (e.g., using COMSOL) further narrows parameter ranges, reducing lab workload .

Key Notes

- Synthesis protocols for the target compound should adapt methods from analogous halogenated quinazolines, with adjustments for chloroethoxy group reactivity.

- Advanced methodologies emphasize integration of computational and experimental workflows to address complexity in reaction design and data interpretation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.